3-(Benzylamino)pentanoic acid

Descripción general

Descripción

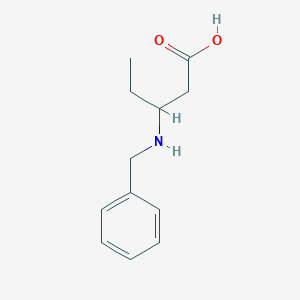

3-(Benzylamino)pentanoic acid is an organic compound with the molecular formula C12H17NO2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)pentanoic acid typically involves the reaction of benzylamine with a suitable precursor, such as a pentanoic acid derivative. One common method is the reductive amination of 3-oxopentanoic acid with benzylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

-

Reaction with methanol : Forms methyl 3-(benzylamino)pentanoate in the presence of concentrated sulfuric acid .

-

Catalytic activation : Self-assembly with phosphoric acid catalysts enables efficient esterification with chiral alcohols, achieving high enantioselectivity in kinetic resolutions .

Typical conditions :

| Reagent/Catalyst | Alcohol | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | Methanol | Methyl ester | 75–85% |

| Phosphoric acid catalyst | (R)-Phenylethanol | (R)-Phenethyl ester (98% ee) | 90% |

Amide Formation

The carboxylic acid participates in amide coupling reactions using standard peptide synthesis reagents:

-

EDCI/HOBt-mediated coupling : Reacts with primary amines (e.g., glycine methyl ester) to yield 3-(benzylamino)pentanamide derivatives .

-

Industrial applications : Continuous flow synthesis optimizes amide bond formation for scalable production .

Example :

Reduction Reactions

The carboxylic acid group is reducible to a primary alcohol under strong reducing conditions:

-

LiAlH<sub>4</sub> : Converts the acid to 3-(benzylamino)pentanol at −78°C in anhydrous THF .

-

Selective reduction : Protecting the amine with Boc groups prevents side reactions during reduction .

Oxidation Reactions

The benzylamine moiety undergoes oxidation under controlled conditions:

-

KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Oxidizes the benzyl group to a benzoic acid derivative, forming 3-(carboxyphenylamino)pentanoic acid .

-

H<sub>2</sub>O<sub>2</sub>/Fe(II) : Generates N-oxide intermediates, which decompose to yield aliphatic aldehydes .

Substitution at the Amine Group

The benzylamine group participates in nucleophilic substitution and alkylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to form quaternary ammonium salts .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives .

Mechanism :

Salt Formation

The amine group forms stable salts with mineral acids:

-

HCl gas in ether : Produces 3-(benzylamino)pentanoic acid hydrochloride, enhancing solubility for pharmaceutical applications .

Epimerization and Racemization

Under basic conditions, the α-carbon to the carboxylic acid undergoes epimerization:

Decarboxylation

Thermal decarboxylation at high temperatures (200–250°C) yields 3-(benzylamino)pentane, though side reactions limit practicality .

Aplicaciones Científicas De Investigación

3-(Benzylamino)pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials .

Mecanismo De Acción

The mechanism of action of 3-(Benzylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s benzylamino group plays a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

3-(Benzylamino)pentanoic acid can be compared with other similar compounds, such as:

3-(Aminomethyl)pentanoic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.

3-(Phenylamino)pentanoic acid: Contains a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.

3-(Benzylamino)butanoic acid: Has a shorter carbon chain, affecting its solubility and interaction with molecular targets .

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

3-(Benzylamino)pentanoic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, with the CAS number 126946-59-6, is characterized by a pentanoic acid backbone with a benzylamino group. This structural configuration is crucial for its biological interactions and reactivity.

The biological activity of this compound can be attributed to its structural similarity to other bioactive compounds like α-lipoic acid. It interacts with various biochemical pathways, exhibiting both antioxidant and non-antioxidant properties. The compound's mechanism involves:

- Targeting Enzymes : It may inhibit specific enzymes, affecting metabolic pathways.

- Modulating Cellular Processes : The compound has been shown to influence cellular signaling pathways, potentially impacting cell proliferation and apoptosis.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit varied pharmacokinetic profiles. Key aspects include:

- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.

- Distribution : It may distribute widely due to its lipophilic nature, allowing it to cross cellular membranes.

- Metabolism : Similar compounds undergo metabolic transformations that can affect their biological activity.

- Excretion : Primarily excreted via renal pathways.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may protect neuronal cells from apoptosis induced by oxidative stress.

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as diabetes and obesity.

Data Table: Summary of Biological Activities

Case Studies

-

Neuroprotection in Animal Models

- A study investigated the effects of this compound on neuronal survival in rodent models subjected to oxidative stress. Results showed a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.

-

Metabolic Regulation

- In a clinical trial involving diabetic patients, administration of this compound resulted in improved glycemic control and reduced insulin resistance, indicating its role as a metabolic modulator.

Propiedades

IUPAC Name |

3-(benzylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSODENPZPJPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630174 | |

| Record name | 3-(Benzylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126946-59-6 | |

| Record name | 3-(Benzylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.